Researchers use vamidothion to study its breakdown products and how it behaves in the environment. This information is crucial for understanding potential contamination risks and developing strategies for environmental remediation.
Vamidothion serves as a benchmark for developing analytical methods for detecting organophosphate insecticides in food, water, and soil samples. These methods are essential for monitoring residues and ensuring food safety.
While vamidothion is no longer widely used, it remains a valuable tool for toxicological research. Scientists use vamidothion to investigate the mechanisms of organophosphate poisoning and develop antidotes [].
Vamidothion is an organophosphate compound primarily used as an insecticide and acaricide. Its chemical formula is , and it is characterized by its colorless crystalline form. The compound acts as a systemic pesticide, meaning it can be absorbed by plants and affect pests that feed on them. It functions as an acetylcholinesterase inhibitor, disrupting the normal function of the nervous system in insects, leading to their death upon exposure .
Vamidothion acts as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme essential for proper nerve function in insects and other organisms. Vamidothion binds to the active site of acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This buildup of acetylcholine disrupts nerve impulses, leading to paralysis and ultimately death in insects [].
Vamidothion is a hazardous compound due to its cholinesterase inhibitory properties. Exposure can cause various health problems, including nausea, vomiting, dizziness, muscle weakness, respiratory depression, and in severe cases, death.
Vamidothion is synthesized through a reaction between O,O-dimethylphosphoric acid chloride and the sodium salt of N-methylcarbamylethylmercaptoethanethiol. This synthetic route involves several steps, including the formation of intermediates that eventually lead to the desired product . The process requires careful control of reaction conditions to ensure high yield and purity.
Studies on Vamidothion have highlighted its interactions with various biological systems. For instance, research indicates that it can be metabolized into several products, including vamidothion sulfoxide and vamidothion sulfone, which may exhibit different levels of toxicity compared to the parent compound . Furthermore, investigations into its environmental fate reveal that it poses risks to non-target species and ecosystems due to its high toxicity towards aquatic organisms .
Several compounds share structural similarities with Vamidothion and exhibit comparable biological activities. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Malathion | C10H19O6PS | Acetylcholinesterase inhibitor | Broad-spectrum insecticide |
Chlorpyrifos | C10H11Cl3NO3PS | Acetylcholinesterase inhibitor | Persistent in the environment |
Dimethoate | C5H12NO3PS | Acetylcholinesterase inhibitor | Systemic action; less toxic to bees |
Diazinon | C12H15N2O3PS | Acetylcholinesterase inhibitor | Used against soil insects |
Vamidothion's uniqueness lies in its specific structural features that enhance its efficacy against certain pests while also presenting significant environmental risks. Its high toxicity profile necessitates careful handling and application practices compared to other similar compounds.
Vamidothion emerged in 1962 as part of post-World War II organophosphate pesticide innovation, marketed under trade names Kilval® and Trucidor®. Initial field trials demonstrated efficacy against aphids and spider mites in cotton, apple, and citrus crops. The Joint FAO/WHO Meeting on Pesticide Residues evaluated its toxicological profile in 1973, 1982, and 1985, leading to temporary acceptable daily intake allocations pending further studies. By the 1990s, European regulators prohibited its use due to neurotoxic risks and environmental persistence, with Germany, Austria, and Switzerland revoking registrations by 2012. Despite this phase-out, residue monitoring persists in imported crops from regions where application continues.
As a thiophosphate ester, vamidothion belongs to the organothiophosphate subclass characterized by phosphorus-sulfur bonds (Figure 1). Its structure features:
Vamidothion addressed critical 20th-century pest management challenges through:
Technique | Identifier | Value |
---|---|---|
InChIKey | LESVOLZBIFDZGS-UHFFFAOYSA-N | |
SMILES | CC(C(=O)NC)SCCSP(=O)(OC)OC | |
Molecular Weight | 287.34 g/mol |
System | Code | |
---|---|---|
UN Number | 2783 | |
ICSC | 0758 | |
KEGG Pesticide | C18666 |
Structural analogs like vamidothion sulfoxide (CAS 20300-00-9) demonstrate oxidative metabolism pathways, though lack commercial significance. The compound’s thiophosphate ester group differentiates it from phosphoramidate pesticides (e.g., acephate), conferring distinct hydrolysis kinetics and cholinesterase affinity.
The primary industrial synthesis of vamidothion involves the reaction between O,O-dimethylphosphoric acid chloride and the sodium salt of N-methylcarbamylethylmercaptoethanethiol [1] [2]. This reaction represents the most efficient and widely adopted manufacturing pathway for commercial vamidothion production.
The synthetic procedure begins with the preparation of the sodium salt of N-methylcarbamylethylmercaptoethanethiol through treatment with an appropriate sodium base under controlled conditions [1]. The sodium salt formation is critical as it activates the nucleophilic character of the sulfur atom, enabling effective substitution reaction with the phosphoric acid chloride.
The subsequent reaction between the sodium salt and O,O-dimethylphosphoric acid chloride proceeds through nucleophilic substitution mechanism, where the sulfur atom attacks the phosphorus center, displacing chloride ion. This reaction yields vamidothion as the main product along with sodium chloride as a byproduct [1] [2]. The reaction requires careful temperature control and appropriate reaction medium to ensure optimal yield and product purity.
The mechanism involves formation of a phosphorothioate linkage, which is characteristic of this class of organophosphorus compounds. The reaction conditions must be carefully optimized to prevent hydrolysis of the acid chloride and to minimize formation of unwanted side products. Industrial implementations typically employ anhydrous conditions and controlled atmosphere to maintain reaction efficiency.
An alternative synthetic pathway for vamidothion production involves a multi-step approach starting from readily available industrial chemicals [2]. This route begins with 2-chloroethanol (ethylene chlorohydrin) which undergoes reaction with ethyl 2-mercaptopropionate to form ethyl-2-(2-hydroxyethylthio)propionate as an intermediate compound.
The ethyl-2-(2-hydroxyethylthio)propionate intermediate is subsequently treated with methylamine to produce 2-(2-hydroxyethylthio)-N-methylpropionamide. This amidation step introduces the N-methylcarbamoyl functionality essential for the final vamidothion structure [2]. The reaction conditions typically require controlled temperature and appropriate solvent system to achieve satisfactory conversion.
The third step involves treatment of 2-(2-hydroxyethylthio)-N-methylpropionamide with thionyl chloride to generate 2-(2-chloroethylthio)-N-methylpropionamide [2]. Thionyl chloride serves as an effective chlorinating agent, converting the hydroxyl group to chloride while generating sulfur dioxide and hydrogen chloride as byproducts. This transformation requires careful handling due to the corrosive nature of thionyl chloride and the need for proper ventilation to manage gaseous byproducts.
The final step involves condensation of 2-(2-chloroethylthio)-N-methylpropionamide with O,O-dimethylphosphorothioate under appropriate reaction conditions to yield vamidothion [2]. This alternative pathway provides flexibility in raw material sourcing and may offer advantages in certain manufacturing scenarios, although it involves additional synthetic steps compared to the primary route.
Industrial production of vamidothion employs large-scale chemical manufacturing processes designed to achieve high efficiency and consistent product quality. The production methodology is based on the primary synthetic pathway utilizing O,O-dimethylphosphoric acid chloride as the key phosphorylating agent [3] [4].
Temperature control represents a critical aspect of industrial vamidothion production. Manufacturing processes typically operate within temperature ranges of 30-80°C depending on the specific reaction step [3]. Controlled heating systems with precise temperature monitoring ensure optimal reaction kinetics while preventing thermal degradation of sensitive intermediates. Temperature management also influences product selectivity and helps minimize formation of undesired byproducts.
The purification stage involves sophisticated distillation processes designed to separate vamidothion from reaction byproducts and residual starting materials. Industrial purification employs sulfur-solubilizing agents to address challenges associated with elemental sulfur formation during the synthesis [4]. Continuous distillation systems are preferred over batch distillation methods due to improved efficiency and reduced handling of solid sulfur residues.
Quality control protocols ensure that industrial vamidothion meets stringent purity specifications. High-performance liquid chromatography and gas chromatography analytical methods are employed for purity verification, with product specifications typically requiring 94-98% minimum purity [5] [6]. These analytical techniques provide quantitative assessment of vamidothion content and identification of potential impurities.
Environmental considerations play an important role in industrial vamidothion production. Manufacturing processes incorporate waste treatment systems for managing sulfur byproducts and hydrogen chloride gas generated during synthesis [3]. Sulfur recovery protocols and hydrogen chloride neutralization systems minimize environmental impact while enabling potential recycling of valuable materials.
Storage requirements for industrial-scale vamidothion production involve light-shielding airtight containers maintained under refrigerated conditions. Stability is preserved through storage at 2-10°C with inert gas protection to prevent oxidative degradation [6]. These storage conditions are particularly important for maintaining analytical grade material over extended periods.
Industrial yield optimization focuses on achieving overall process efficiency exceeding 85% through multi-stage synthesis with carefully optimized reaction conditions [3]. Batch sizes typically range from pilot scale to metric ton production depending on market demand and manufacturing facility capabilities. Continuous process development aims to improve atom economy and reduce waste generation.
Storage and handling requirements for vamidothion analytical standards emphasize controlled temperature conditions and protection from light exposure. Most suppliers recommend refrigerated storage between 2-8°C for solution formulations or frozen storage below -10°C for maximum stability [5] [7] [8]. Light-shielding containers prevent photodegradation while airtight sealing minimizes solvent evaporation and contamination.
Acute Toxic;Irritant;Environmental Hazard